

Technical Support Center: Synthesis of 2-Chloro-TNP-ITP Tetrasodium

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Compound of Interest

Compound Name: 2-Chloro TNP-ITP tetrasodium

Cat. No.: B1662618

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Welcome to the technical support center for the synthesis of 2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)-inosine-5'-triphosphate, tetrasodium salt (2-Chloro-TNP-ITP). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of synthesizing this complex nucleotide analog.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of 2-Chloro-TNP-ITP.

Section 1: Synthesis of 2-Chloro-Inosine Precursor

- Q1: My initial chlorination of inosine is resulting in a complex mixture of products with low yield of the desired 2-chloro-inosine. What's going wrong?

A1: Non-specific chlorination is a common problem. Inosine has multiple reactive sites. A more effective strategy is to start with a precursor like 2,6-dichloropurine and glycosylate it with a protected ribose, such as tetraacetyl ribose. This is followed by selective ammonolysis or hydrolysis to replace the 6-chloro group, and subsequent deprotection to yield 2-chloro-inosine. This approach provides better regioselectivity and higher yields.

- Q2: The glycosylation reaction between 2,6-dichloropurine and tetraacetyl ribose is inefficient. How can I improve the yield?

A2: Several factors can influence the efficiency of this condensation reaction. Ensure all reactants and solvents are anhydrous. The choice of catalyst is also critical; while Lewis acids like tin tetrachloride have been used, organic bases such as 4-dimethylaminopyridine (DMAP) can also effectively catalyze the reaction under milder conditions[1]. Consider optimizing the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal stopping point.

Section 2: Phosphorylation to 2-Chloro-ITP

- Q3: I'm struggling with the phosphorylation of 2-chloro-inosine to its triphosphate form (2-Chloro-ITP). The yield is low, and I'm getting a mix of mono-, di-, and triphosphates.

A3: Phosphorylation is a notoriously challenging step in nucleotide synthesis[2].

- Chemical Methods: The Ludwig-Eckstein reaction, which uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, is an efficient one-pot method for synthesizing nucleoside triphosphates[3][4]. Ensure you are using a proton sponge or a suitable base to neutralize the HCl generated during the initial reaction. The subsequent reaction with pyrophosphate must be carried out under strictly anhydrous conditions.
 - Enzymatic Methods: A multi-enzyme cascade can be a highly specific alternative. This would involve converting 2-chloro-inosine to its monophosphate using a nucleoside kinase, followed by conversion to the diphosphate and then the triphosphate using nucleoside diphosphate kinase (NDPK), with ATP serving as the ultimate phosphate donor[5][6]. This method often results in higher purity but requires specialized enzymes.
- Q4: How do I effectively purify 2-Chloro-ITP from the reaction mixture?

A4: Anion-exchange chromatography is the method of choice for separating nucleotides based on their charge[7]. A gradient of a salt buffer (e.g., triethylammonium bicarbonate or NaCl) can effectively separate the mono-, di-, and triphosphate species. The purity of fractions should be assessed by analytical ion-exchange HPLC.

Section 3: TNP Labeling and Final Purification

- Q5: The reaction between 2-Chloro-ITP and 2,4,6-trinitrobenzene-1-sulfonate (TNBS) to form 2-Chloro-TNP-ITP is not proceeding to completion.

A5: This reaction involves the formation of a Meisenheimer complex on the ribose moiety and is pH-dependent[8]. Ensure the reaction is performed in a suitable aqueous buffer at a slightly alkaline pH (around 8.0-8.5). The reaction should be protected from light, as TNP derivatives can be light-sensitive[9]. Gently warming the reaction may improve the rate, but excessive heat can lead to degradation.

- Q6: After purification by HPLC, my final product, 2-Chloro-TNP-ITP, seems to be degrading quickly.

A6: Nucleotide triphosphates are susceptible to hydrolysis, especially at acidic pH. The TNP group can also be unstable. Ensure your final product is in a slightly basic buffer (pH 7.5-8.0) and stored at -20°C or below[10]. Lyophilization to a stable powder is recommended for long-term storage. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

- Q: What is the primary application of 2-Chloro-TNP-ITP?
 - A: Based on its structural similarity to TNP-ATP, 2-Chloro-TNP-ITP is designed as a fluorescent analog of inosine triphosphate (ITP) and guanosine triphosphate (GTP). It can be used as a spectroscopic probe to study the binding and kinetics of ITP/GTP-dependent proteins, such as certain G-proteins and kinases[8]. The TNP group's fluorescence is environmentally sensitive, often increasing upon binding to a protein's nucleotide-binding pocket[11][12].
- Q: Why the "2-Chloro" modification?
 - A: The 2-chloro substitution on the purine ring can alter the electronic properties and steric profile of the molecule. This can lead to changes in binding affinity or selectivity for different nucleotide-binding proteins, making it a useful tool for probing the specific structural requirements of a binding site.
- Q: How do I confirm the identity and purity of my final product?

- A: A combination of analytical techniques is required:
 - HPLC: Reverse-phase and ion-exchange HPLC are essential for determining purity[13][14][15].
 - Mass Spectrometry: ESI-MS (Electrospray Ionization Mass Spectrometry) in negative ion mode is ideal for confirming the molecular weight of the final product.
 - UV-Vis Spectroscopy: The compound should exhibit characteristic absorbance peaks for the purine ring (~260 nm) and the TNP group (~408 nm and 470 nm)[8].
 - NMR Spectroscopy: ^1H , ^{13}C , and ^{31}P NMR can be used to confirm the complete structure, including the presence and position of the chloro, ribose, triphosphate, and TNP moieties.
- Q: What are the expected storage conditions for 2-Chloro-TNP-ITP tetrasodium?
 - A: Store the compound as a lyophilized powder or in a slightly basic aqueous buffer (pH ~7.5) at -20°C or -80°C . It is critical to protect it from light to prevent photobleaching of the TNP group[9].

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-ITP (Ludwig-Eckstein Method)

- Preparation: Dry 2-chloro-inosine by co-evaporation with pyridine and suspend it in anhydrous trimethyl phosphate.
- Activation: Add 1.5 equivalents of proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) to the suspension. Cool the mixture to 0°C .
- Add 1.1 equivalents of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one dropwise and stir at 0°C for 30-60 minutes.
- Phosphorylation: In a separate flask, mix 1.5 equivalents of tributylammonium pyrophosphate with tributylamine in anhydrous DMF.

- Add the pyrophosphate solution to the activated nucleoside mixture. Stir vigorously for 30 minutes.
- Hydrolysis: Quench the reaction by adding 1% iodine in pyridine/water. Stir for 20 minutes, then decolorize with aqueous sodium sulfite.
- Purification: Dilute the reaction mixture with water and purify by anion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of 0.1 M to 1.0 M triethylammonium bicarbonate.
- Combine and lyophilize the fractions corresponding to the triphosphate product.

Protocol 2: Synthesis and Purification of 2-Chloro-TNP-ITP

- Reaction Setup: Dissolve the lyophilized 2-Chloro-ITP in a 50 mM HEPES buffer (pH 8.2).
- TNP Labeling: Add 1.5 equivalents of 2,4,6-trinitrobenzene-1-sulfonate (TNBS) dissolved in a small amount of the same buffer.
- Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours. Monitor the reaction progress by observing the development of the characteristic yellow-orange color and by analytical reverse-phase HPLC.
- Purification: Purify the final product using preparative reverse-phase HPLC (C18 column) with a gradient of acetonitrile in a triethylammonium acetate buffer.
- Salt Exchange & Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and pass the product through a column of Dowex 50W-X8 (Na⁺ form) to obtain the tetrasodium salt. Lyophilize the eluate to yield the final product as a brightly colored powder.

Data Presentation

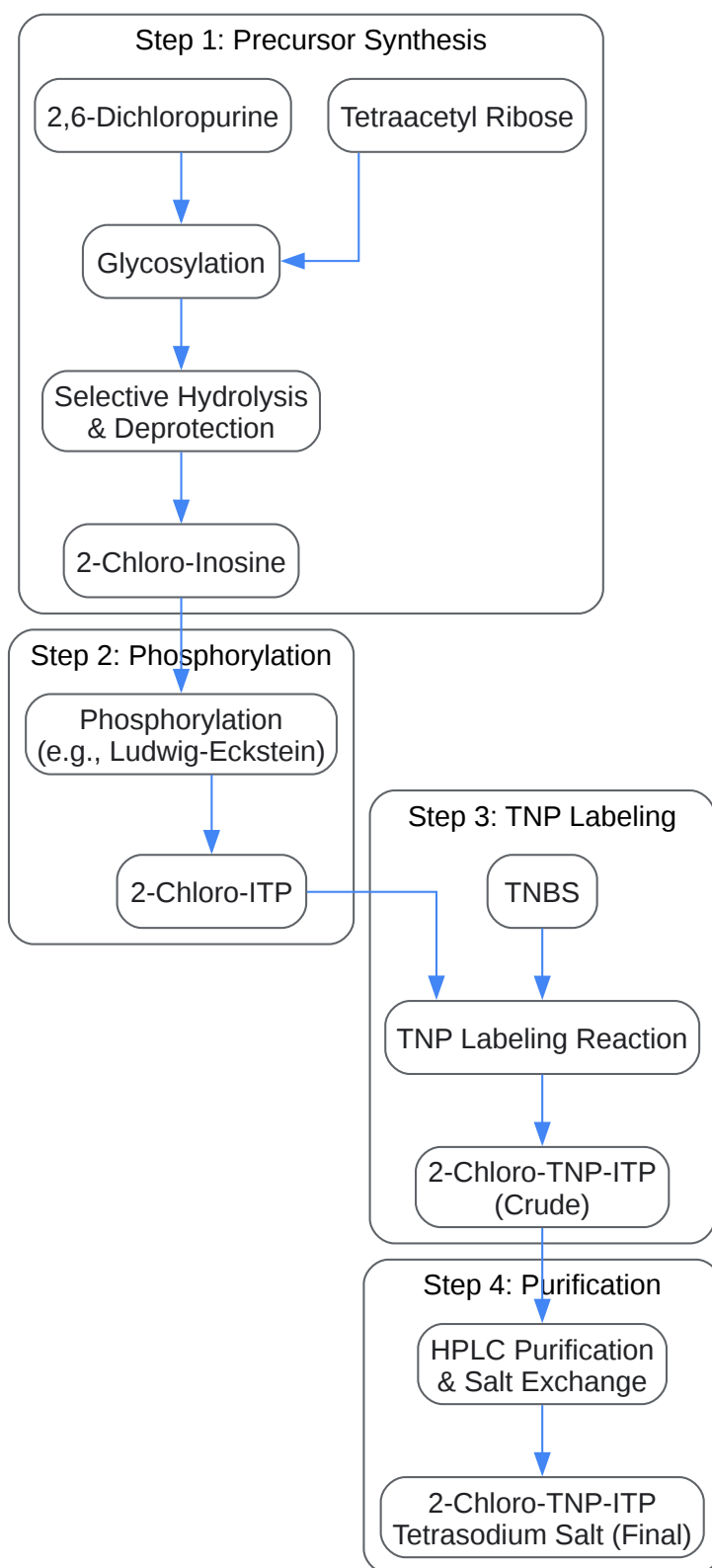
Table 1: Summary of Expected Yields and Purity at Each Stage

Synthesis Stage	Product	Typical Yield (%)	Purity Target (by HPLC)	Key Analytical Methods
Glycosylation & Deprotection	2-Chloro-Inosine	60-75%	>98%	NMR, LC-MS
Phosphorylation	2-Chloro-ITP	40-60%	>95%	Ion-Exchange HPLC, 31P NMR
TNP Labeling & Purification	2-Chloro-TNP-ITP	70-85%	>99%	RP-HPLC, UV-Vis, ESI-MS

Table 2: Spectroscopic Properties of TNP-Nucleotides

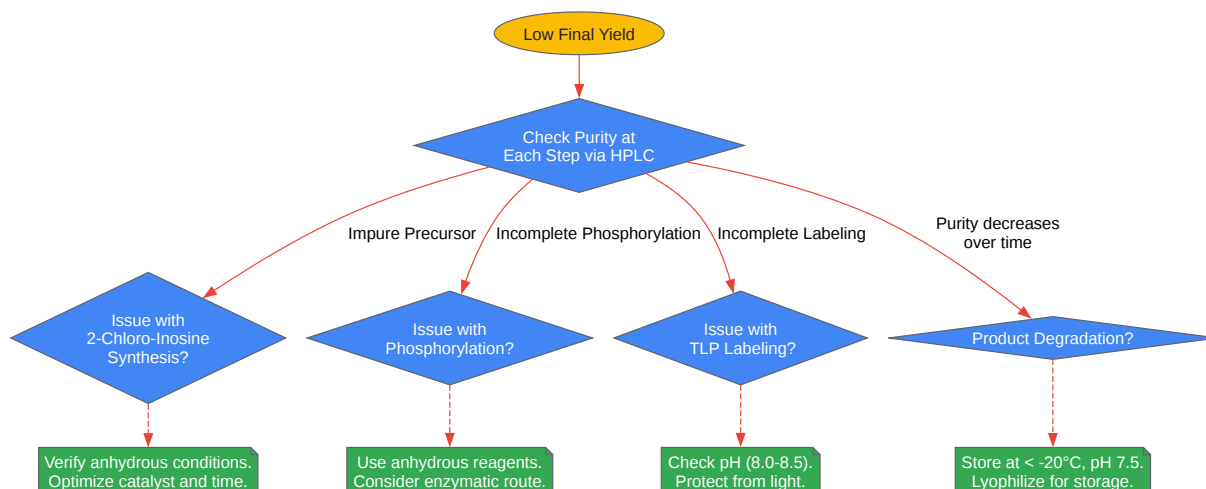
Property	Free TNP-Nucleotide in Water	Protein-Bound TNP-Nucleotide
Absorbance Maxima (λ_{max})	408 nm, 470 nm	Shift of 5-15 nm
Fluorescence Excitation (λ_{ex})	~410 nm	~410 nm
Fluorescence Emission (λ_{em})	~560 nm ^[8]	Blue-shift to ~530-550 nm
Quantum Yield	Low	Significant increase

Visualizations



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Caption: Hypothetical workflow for the synthesis of 2-Chloro-TNP-ITP Tetrasodium.



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Caption: Troubleshooting logic for low yield in 2-Chloro-TNP-ITP synthesis.

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